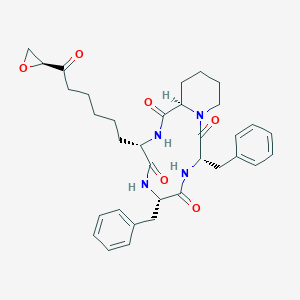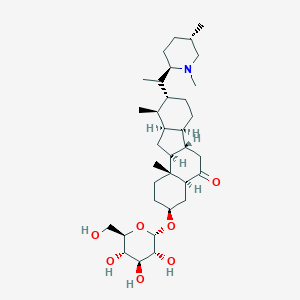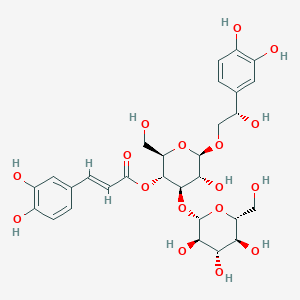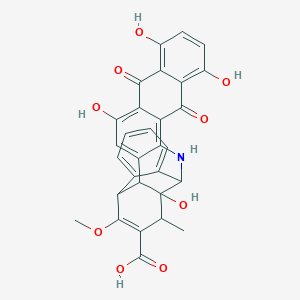![molecular formula C24H31N3O4 B236563 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide, also known as Compound X, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic applications.
Mechanism of Action
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X exerts its pharmacological effects by binding to a specific target protein in the body. This target protein is involved in various cellular processes, including cell growth, differentiation, and survival. By binding to this protein, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X can modulate its activity and affect downstream signaling pathways.
Biochemical and Physiological Effects
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, reduction of inflammation, neuroprotection, and improvement of cognitive function. N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for accurate dosing and characterization. However, there are also limitations to using N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X in lab experiments. One limitation is that it is a relatively new compound, and there is still limited information available on its pharmacological properties. Another limitation is that it may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X. One direction is to further investigate its therapeutic potential in cancer, inflammation, and neurological disorders. Another direction is to explore its pharmacological properties in more detail, including its mechanism of action and off-target effects. Additionally, there is potential for the development of analogs of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X with improved pharmacological properties.
Conclusion
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its well-defined chemical structure and favorable pharmacokinetic profile make it a promising candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Synthesis Methods
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X can be synthesized through a three-step process. The first step involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to produce 3,5-dimethoxybenzoyl chloride. The second step involves the reaction of 3,5-dimethoxybenzoyl chloride with N-(4-aminophenyl)piperazine in the presence of a base to produce N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide. The final step involves the purification of the compound through recrystallization.
Scientific Research Applications
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has been shown to have neuroprotective effects and improve cognitive function.
properties
Product Name |
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide |
|---|---|
Molecular Formula |
C24H31N3O4 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H31N3O4/c1-24(2,3)23(29)27-12-10-26(11-13-27)19-8-6-18(7-9-19)25-22(28)17-14-20(30-4)16-21(15-17)31-5/h6-9,14-16H,10-13H2,1-5H3,(H,25,28) |
InChI Key |
LNBJLIBFKRDNTN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)







![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)